(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C15H11BrN2O |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-(3-bromo-4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O/c1-9-6-7-10(8-12(9)16)17-14-11-4-2-3-5-13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChI Key |
JKESTHRVJAWMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation via 3-Bromo-4-methylaniline and Isatin Derivatives
The most common approach involves the condensation of 3-bromo-4-methylaniline with isatin or its derivatives. This method typically employs glacial acetic acid as a catalyst in methanol or ethanol under reflux (8–10 hours).
- Reactants : 3-Bromo-4-methylaniline (1.0 equiv) + 2-nitrobenzaldehyde (1.0 equiv).
- Conditions : Methanol, glacial acetic acid (catalytic), reflux at 60–80°C.
- Workup : Evaporation, washing with sodium bisulfite, and recrystallization in methanol.
- Yield : 85–94% for analogous Schiff bases.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond.
Thiourea-Mediated Cyclization
Thioamides or thioureas facilitate cyclization to form the indol-2-one core. A modular method using 3-bromooxindoles and thiobenzamides in DMF with triethylamine (TEA) achieves high yields.
- Reactants : 3-Bromooxindole (1.0 equiv) + thiobenzamide (1.0 equiv).
- Conditions : Dry DMF, room temperature (5–12 hours), followed by TEA addition.
- Workup : Extraction with dichloromethane (DCM), silica gel chromatography.
- Yield : 70–97% for Z-configured products.
Key Advantage :
Eschenmoser coupling eliminates the need for thiophiles, simplifying purification.
Cross-Coupling Strategies
Copper-Mediated Ullmann Coupling
Copper catalysts promote C–N bond formation between aryl halides and amines. A related synthesis of benzo[b]thiolanes highlights this approach.
Example protocol (adapted from):
- Reactants : 3-Bromoindol-2-one + 3-bromo-4-methylaniline.
- Catalyst : CuI (10 mol%), 1,10-phenanthroline.
- Conditions : K₃PO₄, DMF, 80°C.
- Yield : ~75% (estimated for analogous reactions).
Heterocyclic Ring Formation
Cyclocondensation with Thioacetamides
Thioacetamides react with 3-bromooxindoles to form thiazole intermediates, which rearrange to the target compound.
- Reactants : 3-Bromooxindole + thioacetamide.
- Conditions : DMF, room temperature, 20 hours.
- Workup : Alumina chromatography, crystallization.
- Yield : 85–95%.
Key Data :
Acid-Catalyzed Rearrangement
Hydrochloric or sulfuric acid mediates rearrangements of preformed intermediates. For example, 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles rearrange under acidic conditions.
- Intermediate : 2-Aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazole.
- Conditions : HCl (conc.), reflux, 2 hours.
- Yield : 80–90%.
Optimization of Reaction Conditions
Solvent Effects
Temperature and Catalysis
Catalytic Systems
| Catalyst | Loading | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 0.01 mol% | 80 | |
| CuI/phenanthroline | 10 mol% | 75 | |
| TEA | 2 equiv | 97 |
Challenges and Solutions
Regioselectivity in Bromination
Direct bromination of indole precursors risks over-bromination. Solution : Use N-protected intermediates (e.g., tert-butoxycarbonyl) to direct bromination to the 3-position.
Stereochemical Control
Z-configuration is thermodynamically favored but requires validation. Solution : NMR (NOESY) and X-ray crystallography.
Byproduct Formation
Isoindigo derivatives may form during cyclization. Solution : Optimize base (TEA > K₂CO₃) and reaction time.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- Halogen Effects : Bromine and iodine substituents (as in and ) enhance electrophilicity and may influence binding to hydrophobic enzyme pockets. Chlorine analogs () are often prioritized for antimicrobial studies due to their balance of reactivity and stability .
- Methoxy vs. Methyl Groups : The 4-methoxy derivative (JK3-37) exhibits antiviral activity against HCV p7 channels, attributed to the electron-donating methoxy group enhancing hydrogen-bonding interactions . In contrast, methyl groups (as in the target compound) provide steric bulk without significant electronic modulation.
N-Substitution Patterns
N-substitution at the indol-2-one scaffold significantly alters solubility and target selectivity:
- Phenylethyl or Benzyl Substitution : Derivatives like (3Z)-1-(2-phenylethyl)-indol-2-one () show improved pharmacokinetic profiles due to increased lipophilicity, making them candidates for CNS-targeted therapies .
- Fluorophenyl Substitution : The 4-fluorobenzyl derivative () demonstrates enhanced metabolic stability, a critical factor in antiviral drug design .
Key Findings :
Stability and Isomerism
- Z/E Isomerism: The Z-configuration (as in the target compound) is thermodynamically favored in most cases due to intramolecular hydrogen bonding between the imino group and the oxindole carbonyl .
- Solution Stability: Brominated derivatives exhibit greater stability in DMSO or ethanol compared to chloro analogs, which may degrade under prolonged storage .
Biological Activity
(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one, also known by its CAS number 301318-30-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is C15H13BrN2O, with a molecular weight of approximately 315.16464 g/mol. The compound features an indole structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H13BrN2O |
| Molecular Weight | 315.16464 g/mol |
| CAS Number | 301318-30-9 |
The biological activity of (3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes related to cancer progression and inflammation.
- Cell Signaling Modulation : The compound may modulate signaling pathways such as the Wnt/β-catenin pathway, which is crucial in cancer biology.
Biological Activity Studies
Recent studies have focused on the compound's potential anticancer and antimicrobial properties:
Anticancer Activity
A study investigated the cytotoxic effects of (3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer cells, with IC50 values suggesting potent activity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT29 (Colon) | 15.0 |
Antimicrobial Activity
Another aspect of the research evaluated the antimicrobial properties of the compound against several bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of (3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one to enhance its biological activity. Researchers modified the structure to improve solubility and potency against targeted cancer pathways.
Q & A
How can the stereochemistry of (3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one be experimentally confirmed?
Basic Research Question
Methodological Answer:
The Z-configuration of the imino group in structurally similar oxindoles can be confirmed using single-crystal X-ray diffraction (SCXRD). For example, SCXRD analysis of a related compound demonstrated Z-selectivity with crystallization in the monoclinic P21/n space group (a = 8.2232(3) Å, b = 29.8877(10) Å, c = 14.4864(6) Å, β = 94.507(3)°, V = 3549.4(2) ų, Z = 8, Z' = 2) . Complementary techniques like IR and NMR spectroscopy are used to validate bond geometries, while elemental analysis ensures purity .
What are the recommended storage and handling protocols for oxindole derivatives like this compound?
Basic Research Question
Methodological Answer:
Oxindole derivatives should be stored at -20°C in dry conditions to prevent hydrolysis or decomposition. For example, structurally related VEGFR-2 inhibitors (e.g., SU5416) are stable for up to 12 months under these conditions. Prior to use, equilibrate the compound to room temperature for 1 hour to avoid condensation-induced degradation . Use gloves and work in a fume hood to mitigate risks from potential irritants, as advised in safety protocols for similar indole derivatives .
What synthetic methodologies are effective for preparing (3Z)-configured oxindoles?
Basic Research Question
Methodological Answer:
The Knoevenagel condensation is a reliable method for synthesizing Z-configured oxindoles. For instance, reacting 1,3-dihydro-2H-indol-2-one with aldehydes in the presence of glacial acetic acid yields Z-isomers selectively. Refluxing in methanol with catalytic acetic acid (30 minutes) followed by crystallization (e.g., slow evaporation in MeOH) is a standard protocol . Isomer separation can be achieved via preparative thin-layer chromatography (TLC) or column chromatography, as demonstrated for ferrocene-substituted analogs .
How can purity and structural integrity be assessed during synthesis?
Basic Research Question
Methodological Answer:
Thin-layer chromatography (TLC) with chloroform-methanol (9:1) on silica gel is effective for monitoring reaction progress and purity. Visualization using iodine vapor or UV light is standard . High-resolution mass spectrometry (HRMS) and elemental analysis (% C, H, N) provide quantitative purity data. For example, SU5416 analogs were characterized with >99% purity via HRMS and elemental composition matching .
What advanced crystallographic tools can compare solid-state structures of oxindole derivatives?
Advanced Research Question
Methodological Answer:
The XPac algorithm enables comparative analysis of crystallographic data. For example, structural comparisons of 3-substituted oxindoles (e.g., (3Z)-3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one) revealed key similarities in unit cell parameters and intermolecular interactions. This approach identifies supramolecular constructs (SCs) and packing motifs, aiding in polymorphism studies .
How can biological activity assays be designed to evaluate kinase inhibition potential?
Advanced Research Question
Methodological Answer:
In vitro kinase inhibition assays (e.g., VEGFR-2) using recombinant enzymes and ATP-competitive binding protocols are standard. For example, SU5416 analogs were tested at 10–100 nM concentrations with IC50 values calculated via fluorescence polarization. In vivo models (e.g., murine weight loss studies) assess systemic effects, though dose optimization is critical to avoid confounding variables like toxicity .
How should conflicting spectral data (e.g., NMR/IR) be resolved during characterization?
Advanced Research Question
Methodological Answer:
Contradictions in spectral data often arise from dynamic processes (e.g., tautomerism) or impurities. For oxindoles, variable-temperature NMR (VT-NMR) can resolve rotational isomers by observing signal coalescence at elevated temperatures . IR spectroscopy paired with density functional theory (DFT) simulations validates vibrational modes, as demonstrated for (3Z)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one .
What strategies separate geometric isomers of methylidene oxindoles?
Advanced Research Question
Methodological Answer:
Preparative TLC with silica gel and hexane-ethyl acetate (7:3) effectively separates Z/E isomers. For example, a 2:1 mixture of E/Z-3-ferrocenylmethylidene oxindoles was resolved using this method, with isomers confirmed via ¹H NMR (e.g., distinct olefinic proton shifts) and SCXRD . Solvent polarity adjustments during crystallization (e.g., using MeOH vs. DCM) can further enhance isomer selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
